

# An In-depth Technical Guide to 2-Amino-3,5-difluorobenzonitrile

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## Compound of Interest

Compound Name: 2-Amino-3,5-difluorobenzonitrile

Cat. No.: B1283290

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **2-Amino-3,5-difluorobenzonitrile**, a key intermediate in the development of novel therapeutics and other advanced chemical compounds.

## Core Molecular Data

**2-Amino-3,5-difluorobenzonitrile** is a synthetically versatile aromatic compound. Its key quantitative data are summarized below.

Property	Value
Molecular Weight	154.12 g/mol
Chemical Formula	C <sub>7</sub> H <sub>4</sub> F <sub>2</sub> N <sub>2</sub>
CAS Number	126674-94-0

## Synthesis and Characterization

While specific experimental protocols for the synthesis of **2-Amino-3,5-difluorobenzonitrile** are not readily available in peer-reviewed literature, a representative procedure can be adapted from the synthesis of its isomer, 4-amino-3,5-difluorobenzonitrile. This process typically involves the cyanation of a halogenated aniline precursor.

## Representative Experimental Protocol: Synthesis of an Aminodifluorobenzonitrile

Objective: To synthesize an aminodifluorobenzonitrile from a corresponding bromo-difluoroaniline precursor. This protocol is based on the synthesis of 4-amino-3,5-difluorobenzonitrile and may require optimization for the 2-amino isomer.

### Materials:

- 4-bromo-2,6-difluoroaniline
- Copper(I) cyanide (CuCN)
- Dimethylformamide (DMF)
- Ammonium hydroxide (NH<sub>4</sub>OH)
- Ethyl acetate (EtOAc)
- Brine
- Sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- n-hexane

### Procedure:

- A suspension of 4-bromo-2,6-difluoroaniline and copper(I) cyanide in dimethylformamide is prepared in a round-bottom flask.
- The mixture is heated to reflux and maintained at this temperature for 24 hours.
- After cooling to room temperature, the reaction mixture is treated with ammonium hydroxide and filtered.

- The filtrate is extracted multiple times with ethyl acetate.
- The combined organic phases are washed sequentially with ammonium hydroxide, deionized water, and brine.
- The organic layer is then dried over sodium sulfate, filtered, and the solvent is removed under reduced pressure.
- The resulting residue is purified by column chromatography on silica gel, eluting with a mixture of dichloromethane and n-hexane to yield the purified aminodifluorobenzonitrile.

#### Characterization:

The successful synthesis of aminodifluorobenzonitriles is typically confirmed through a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are used to elucidate the structure of the molecule by identifying the chemical environment of the hydrogen and carbon atoms.
- Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups present, such as the amino ( $-\text{NH}_2$ ) and nitrile ( $-\text{C}\equiv\text{N}$ ) groups.
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.

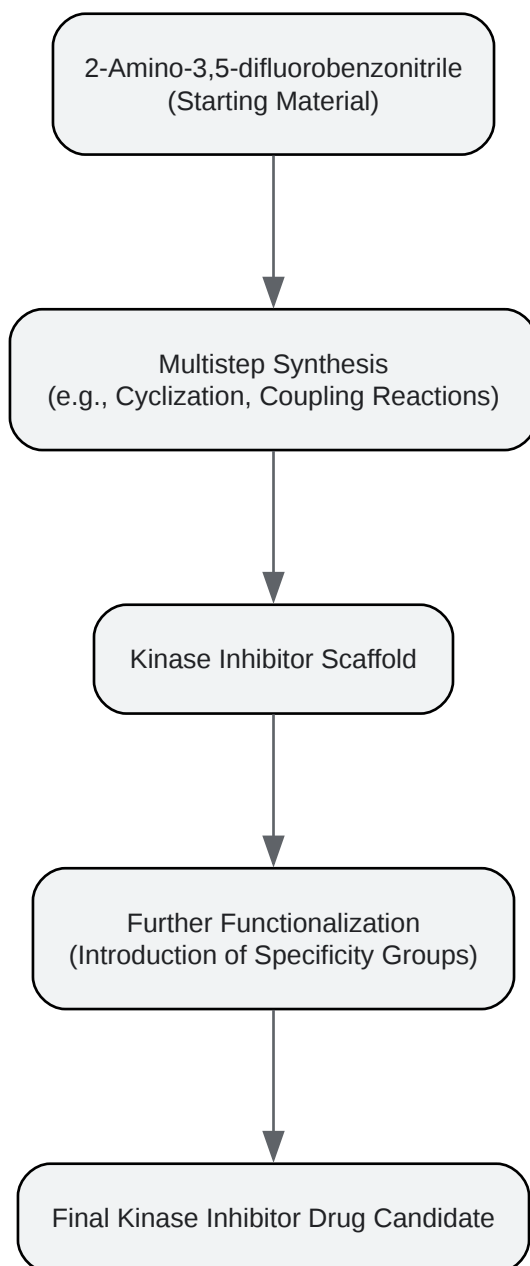
## Role in Drug Discovery and Development

**2-Amino-3,5-difluorobenzonitrile** is a valuable building block in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. The presence of the amino and nitrile functional groups, combined with the electronic effects of the fluorine atoms, makes it a versatile precursor for the creation of heterocyclic compounds.

## Application in Kinase Inhibitor Synthesis

A significant application of **2-Amino-3,5-difluorobenzonitrile** is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their

dysregulation is implicated in numerous diseases, including cancer. The general workflow for the utilization of this compound in the synthesis of a kinase inhibitor is depicted below.



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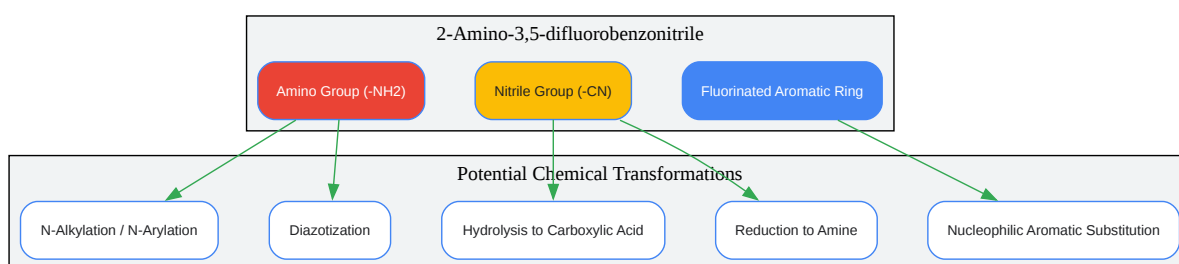
General workflow for kinase inhibitor synthesis.

In this workflow, the **2-Amino-3,5-difluorobenzonitrile** core is elaborated through a series of chemical reactions to construct the core scaffold of a kinase inhibitor. This scaffold is then

further modified to introduce chemical groups that provide specificity and affinity for the target kinase.

## Logical Relationship in Synthetic Chemistry

The utility of **2-Amino-3,5-difluorobenzonitrile** as a synthetic intermediate can be understood through the logical relationship of its functional groups, which allows for a variety of chemical transformations.



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### Functional group reactivity of **2-Amino-3,5-difluorobenzonitrile**.

The amino group can undergo reactions such as alkylation, arylation, and diazotization, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The fluorinated aromatic ring can also participate in nucleophilic aromatic substitution reactions, providing multiple avenues for the synthesis of diverse and complex molecules. This multi-functional nature is what makes **2-Amino-3,5-difluorobenzonitrile** a valuable tool for medicinal chemists and drug development professionals.

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